molecular formula C13H16N2O2S B1455138 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-44-0

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B1455138
M. Wt: 264.35 g/mol
InChI Key: VFAZUDZHTZDPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, products, and conditions.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

Synthesis and Characterization

Research on imidazole derivatives, including compounds structurally related to "1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione," focuses on their synthesis, characterization, and potential applications. For instance, Senderoff et al. (1989) discussed the synthesis of carbon‐14 and tritium-labeled dopamine beta‐hydroxylase inhibitors of the imidazolinethione type, highlighting methods for incorporating radioactive labels into imidazolethione rings for biochemical studies (Senderoff, Levinson, Heys, & Shilcrat, 1989).

Molecular and Crystal Structures

The molecular and crystal structures of imidazole derivatives are critical for understanding their physical and chemical properties. Askerov et al. (2019) investigated the molecular and crystal structures of a similar compound, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, and its complex with cadmium(II), revealing insights into the non-planar structure of these compounds and their potential for forming dimers and coordination complexes (Askerov, Magerramov, Osmanov, Baranov, Borisova, Samsonova, & Borisov, 2019).

Applications in Non-linear Optical (NLO) Materials

Imidazole derivatives have been explored for their potential applications in non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs). Ulahannan et al. (2020) synthesized and characterized 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole, demonstrating its suitability for OLED devices due to its high electron transport mobility and favorable NLO properties (Ulahannan, Kannan, Vidya, & Sreekumar, 2020).

Antimicrobial and Anticancer Activities

The biological activities of imidazole derivatives, including antimicrobial and anticancer properties, have been a significant focus of research. Ramanathan (2017) synthesized and characterized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, exploring its potential in medicinal chemistry due to the imidazole ring's pharmacokinetic characteristics (Ramanathan, 2017).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or reduce its hazards.


Please consult with a qualified professional or refer to specific resources for detailed information.


properties

IUPAC Name

3-(2-methoxyethyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-16-8-7-15-12(9-14-13(15)18)10-3-5-11(17-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAZUDZHTZDPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CNC1=S)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150717
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

CAS RN

1105190-44-0
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105190-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 3
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 4
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 5
Reactant of Route 5
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 6
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.